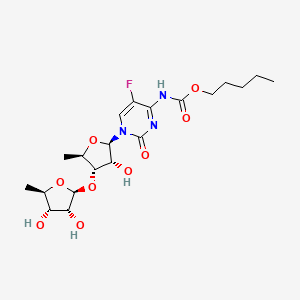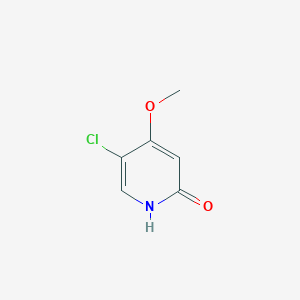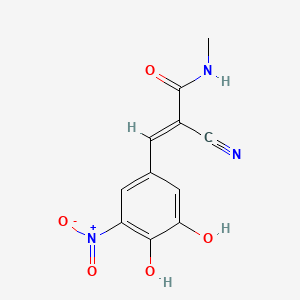
Caspofungin Impurity A
Vue d'ensemble
Description
Caspofungin Impurity A is an impurity found in caspofungin, a drug used to treat fungal infections . It has been shown to inhibit bacterial growth and is thought to be responsible for the bactericidal activity of caspofungin .
Chemical Reactions Analysis
Caspofungin, the parent compound of this compound, inhibits the synthesis of beta- (1,3)-D-glucan, an essential component of the fungal cell wall . This action disrupts the fungal cell wall, resulting in osmotic stress, lysis, and death of the microorganism .Applications De Recherche Scientifique
Applications antifongiques
La caspofungine est un dérivé semi-synthétique de la pneumocandine B0, un peptide cyclique lipophilique naturel isolé du champignon, Glarea lozoyensis {svg_1}. Elle a été utilisée comme agent antifongique de première ligne pour le traitement de la candidose invasive {svg_2}. Elle présente une activité fongicide en inhibant la synthèse du β-1,3-d-glucane, un composant essentiel de la paroi cellulaire fongique {svg_3}.
Études de résistance aux médicaments
La caspofungine a montré des activités antimicrobiennes puissantes contre les cellules de Candida et de bactéries multirésistantes (MDR), même dans des conditions de non-croissance {svg_4}. Cet effet n'a pas été observé dans une solution de NaCl à 0,9% ou d'autres solutions contenant des ions et n'a pas été exercé par d'autres échinocandines {svg_5}.
Réduction du biofilm
La caspofungine dissoute dans des solutions faiblement ioniques a considérablement réduit les cellules de biofilm matures de Candida auris MDR en seulement 5 minutes, ainsi que les biofilms polymicrobiens Candida-bactériens dans un modèle de thérapie de verrouillage de cathéter {svg_6}.
Changements conformationnels
La caspofungine a montré des changements conformationnels dépendants de la concentration ionique et une accumulation intracellulaire avec une production accrue d'espèces réactives de l'oxygène, indiquant un nouveau mécanisme d'action dans des conditions faiblement ioniques {svg_7}.
Développement clinique
Le programme de développement de la caspofungine a été conçu pour démontrer l'innocuité, la tolérance et l'efficacité de la caspofungine dans les infections fongiques bien documentées dues à Candida et Aspergillus spp. en comparaison avec le traitement standard {svg_8}.
Études comparatives
La caspofungine a une activité fongicide claire contre les espèces de Candida. avec des valeurs de CMI allant de 0,25 à 8 μg/ml, généralement comparables à l'amphotéricine B {svg_9}.
Orientations Futures
Caspofungin, the parent compound of Caspofungin Impurity A, is an important addition to the antifungal pharmacopoeia . Future research may focus on optimizing the dosage regimen for caspofungin in patients with higher body weight or hypoalbuminaemia . Further studies are also required to define the exact role of caspofungin in the antifungal armamentarium .
Mécanisme D'action
- Yeasts have polymers of glucose, mannose, and N-acetylglucosamine in their cell walls, forming glucan, mannan, and chitin, respectively .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
Caspofungin Impurity A plays a significant role in biochemical reactions, particularly in the inhibition of β (1,3)-D-glucan synthesis. This compound interacts with β (1,3)-glucan synthase, an enzyme integral to the fungal cell wall synthesis . By binding to this enzyme, this compound disrupts the formation of β (1,3)-D-glucan, leading to weakened cell walls and ultimately the death of the fungal cells . Additionally, this compound may interact with other proteins and biomolecules involved in cell wall integrity and stress response pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In fungal cells, it disrupts cell wall synthesis, leading to osmotic stress, cell lysis, and death . This compound also influences cell signaling pathways, particularly those related to cell wall integrity and stress responses. In mammalian cells, this compound has been shown to induce conformational changes and intracellular accumulation, leading to increased reactive oxygen species production . These effects can alter gene expression and cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of β (1,3)-D-glucan synthase, a key enzyme in fungal cell wall synthesis . By binding to this enzyme, this compound prevents the formation of β (1,3)-D-glucan, an essential component of the fungal cell wall . This inhibition leads to weakened cell walls, osmotic stress, and cell death. Additionally, this compound may interact with other biomolecules involved in cell wall integrity and stress response pathways, further enhancing its antifungal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its antifungal activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to adaptive responses in fungal cells, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antifungal activity but increases the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and excretion. The compound undergoes non-oxidative metabolism, resulting in the formation of inactive metabolites through chemical degradation, hydrolysis, and N-acetylation . These metabolites are then excreted via the urinary and biliary systems. This compound may also interact with enzymes and cofactors involved in these metabolic processes, affecting metabolic flux and metabolite levels.
Transport and Distribution
This compound is highly protein-bound, with approximately 97% of the compound bound to plasma proteins . Its transport and distribution within cells and tissues are primarily mediated through active transport mechanisms. The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with β (1,3)-glucan synthase . This localization is crucial for its antifungal activity, as it allows the compound to effectively inhibit cell wall synthesis. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its activity and function.
Propriétés
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28?,29?,32-,33+,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINOBWNPZWJLMW-KYODTCIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to study and characterize impurities like "Caspofungin Impurity A"?
A: Even in small amounts, impurities in pharmaceutical products like Caspofungin can impact the drug's safety and efficacy. [, , ] Characterizing these impurities helps to:
- Meet regulatory requirements: Regulatory agencies worldwide demand strict control over impurities in pharmaceuticals to protect public health. [, ]
Q2: What techniques are typically used to isolate and characterize pharmaceutical impurities?
A: The provided research highlights the use of various chromatography techniques for purification. [, , ] Common techniques for isolation and characterization include:
- High-Performance Liquid Chromatography (HPLC): This technique is used to separate different components of a mixture, as seen in the described purification of Caspofungin. [, , ]
Q3: How can the information gained from studying "this compound" be applied more broadly?
A3: While specific data on "this compound" is limited in the provided abstracts, the research highlights broader themes relevant to pharmaceutical development:
- Importance of purification: The research emphasizes the need for effective purification methods to obtain high-purity pharmaceuticals. [, , ]
- Process optimization: The development and application of chromatographic techniques contribute to more efficient and cost-effective drug manufacturing processes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)


